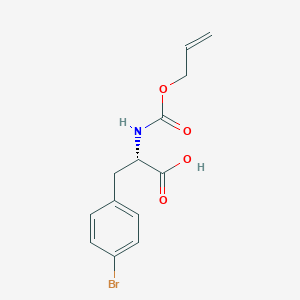

(S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It features an allyloxycarbonylamino group and a bromophenyl group attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid typically involves the following steps:

Protection of the amino group: The amino group of the starting amino acid is protected using an allyloxycarbonyl (Alloc) group.

Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Coupling Reaction: The protected amino acid is then coupled with the brominated phenyl compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The Alloc protecting group is removed under mild conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of de-brominated phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

Biological Studies: It is employed in studies investigating the interactions of amino acid derivatives with biological systems, including enzyme inhibition and protein binding.

Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid depends on its specific application:

Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Protein Binding: The compound may bind to proteins, altering their conformation and function, which can be exploited in drug design and development.

Comparison with Similar Compounds

(S)-2-Allyloxycarbonylamino-3-phenyl-propionic acid: Lacks the bromine atom, leading to different reactivity and biological activity.

(S)-2-Allyloxycarbonylamino-3-(4-chlorophenyl)-propionic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

(S)-2-Allyloxycarbonylamino-3-(4-fluorophenyl)-propionic acid: Contains a fluorine atom, which can enhance its stability and bioavailability.

Uniqueness: The presence of the bromine atom in (S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its specific interactions with biological targets can differ significantly from those of its analogs, providing opportunities for the design of novel therapeutic agents.

Biological Activity

(S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid is an amino acid derivative notable for its potential biological activities, including anti-inflammatory and immunomodulatory effects. This compound's structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : (S)-2-allyloxycarbonylamino-3-(4-bromophenyl)propanoic acid

- Molecular Formula : C14H18BrNO4

- Molecular Weight : 332.21 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate immune responses. It has been shown to affect T helper (Th) cell functions, particularly in the context of interleukin-4 (IL-4) production, which is crucial for regulating allergic responses and immune system activation .

1. Immunomodulation

Research indicates that this compound can enhance or suppress the activity of T helper cells. Specifically, it has been linked to the modulation of IL-4, a cytokine involved in the differentiation of B cells and the promotion of IgE production, which plays a significant role in allergic reactions and asthma .

2. Antioxidant Properties

Studies have suggested that derivatives of propionic acids exhibit antioxidant properties, which may contribute to their therapeutic effects in reducing oxidative stress-related damage in cells .

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: IL-4 Modulation

In a controlled study, this compound was administered to mice models with induced allergic responses. Results demonstrated a significant reduction in IL-4 levels and a decrease in eosinophil infiltration into tissues, suggesting its potential as an anti-allergic agent .

Case Study 2: Antioxidant Activity Assessment

A series of assays were conducted to evaluate the antioxidant capacity of this compound. The results indicated that it effectively scavenged free radicals and reduced lipid peroxidation in cellular models, supporting its role as an antioxidant .

Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Modulation of IL-4 production | Potential anti-allergic properties |

| Study 2 | Reduction in oxidative stress markers | Antioxidant potential |

| Study 3 | Decreased inflammatory cytokines | Anti-inflammatory effects |

Properties

IUPAC Name |

(2S)-3-(4-bromophenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO4/c1-2-7-19-13(18)15-11(12(16)17)8-9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWARENKNLAYID-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.